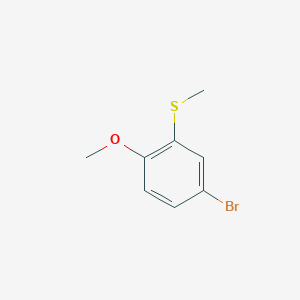

5-Bromo-2-methoxythioanisole

Beschreibung

Contextualization of Thioanisole (B89551) Derivatives in Contemporary Organic Chemistry Research

Thioanisole, with the chemical formula CH₃SC₆H₅, is the simplest alkyl-aryl thioether and serves as the parent compound for a wide array of derivatives. wikipedia.org These derivatives are significant in organic chemistry due to the versatile reactivity of the thioether group. For instance, the methyl group of thioanisole can be deprotonated by strong bases like alkyllithium reagents to form a potent nucleophile (C₆H₅SCH₂Li), which can then be used to build more complex molecular structures through alkylation. wikipedia.org

Furthermore, the sulfur atom in thioanisole derivatives can be oxidized to form sulfoxides and subsequently sulfones, which are pivotal functional groups in their own right. wikipedia.org This controlled oxidation is a valuable tool in organic synthesis. Research has also explored the gas-phase fragmentation of thioanisole derivatives using mass spectrometry to understand their fundamental chemical properties. researchgate.net The development of new thioanisole derivatives is an active area of research, with some derivatives being investigated as monomers for high refractive index resins used in optical materials and coating materials. google.com

Significance of Organobromine and Organosulfur Compounds in Synthetic and Mechanistic Studies

The structure of 5-Bromo-2-methoxythioanisole incorporates both a bromine atom and a sulfur atom, placing it at the intersection of two important classes of organic compounds: organobromides and organosulfur compounds.

Organobromine Compounds: These compounds, containing a carbon-bromine bond, are fundamental reagents in organic synthesis. wikipedia.org The carbon atom bonded to the electronegative bromine is electrophilic, making alkyl bromides effective alkylating agents. wikipedia.org The reactivity of organobromides is intermediate between that of organochlorides and organoiodides, often providing a favorable balance between reaction speed and cost. wikipedia.org Key reactions involving organobromides include dehydrobromination, nucleophilic substitution, and the formation of Grignard reagents. wikipedia.org Aromatic bromination, an electrophilic aromatic substitution reaction, is a common method for producing aryl bromides, which are precursors to a vast array of more complex molecules through cross-coupling reactions or conversion into organometallic reagents. wikipedia.orgcardiff.ac.uk For example, 1,2-dibromoethane (B42909) is used to brominate carbanions and to activate magnesium for certain Grignard reactions. wikipedia.org The development of selective bromination techniques continues to be an area of significant research interest. cardiff.ac.ukfao.org

Organosulfur Compounds: These compounds are crucial in many biological and chemical processes. researchgate.netbritannica.com The versatility of sulfur, with its multiple oxidation states, allows for a rich chemistry and a wide range of applications in organic synthesis, materials science, and medicinal chemistry. nih.govnih.gov Organosulfur compounds serve as important building blocks and are key components in many natural products and pharmaceuticals. nih.gov For instance, the reversible formation and cleavage of disulfide bonds are critical in biological systems for controlling cellular redox potential. researchgate.net In synthetic chemistry, organosulfur compounds are used as reagents for various transformations, including alkylation and the formation of carbon-carbon bonds. researchgate.net Their unique chemical properties have led to their use in developing materials with specific electronic or optical characteristics. nih.gov

Overview of Academic Research Endeavors on this compound and Related Structures

Direct academic research on this compound has primarily focused on its role as a synthetic intermediate. It can be synthesized via a one-step reaction involving the bromination of 2-methoxythioanisole (B1580637). guidechem.com In a documented procedure, a solution of 2-methoxythioanisole in dichloromethane (B109758) is treated with bromine in the presence of powdered iron as a catalyst. guidechem.com This reaction yields a mixture of isomers, including this compound, which can then be separated by silica (B1680970) gel chromatography. guidechem.com

A significant application of this compound is in the preparation of novel chromene compounds. guidechem.com These chromenes are investigated for their photochromic properties, which is the ability to change color upon exposure to ultraviolet light and revert to their original color in the dark. This property makes them valuable as materials for photochromic plastic lenses for eyeglasses. guidechem.com

Research on related structures further highlights the synthetic utility of bromo-methoxy substituted aromatic compounds. For example, 5-bromo-2-methoxyphenol (B1267044) is an important intermediate in the production of the antihypertensive drug aliskiren. google.com The synthesis of this phenol (B47542) involves a three-step process starting from o-methoxyphenol: acetylation of the hydroxyl group, bromination, and subsequent deacetylation. google.com Other research has focused on the unambiguous identification of regioisomers of brominated benzodioxane derivatives, which are also valuable synthetic building blocks. mdpi.com The study of various substituted pyrimidines, including those with bromo and methylthio groups, is also relevant in the discovery of new drug candidates, such as endothelin receptor antagonists. acs.orgchemicalbook.com

Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 66623-79-8 | guidechem.comsigmaaldrich.com |

| Molecular Formula | C₈H₉BrOS | sigmaaldrich.com |

| IUPAC Name | (5-bromo-2-methoxyphenyl)(methyl)sulfane | sigmaaldrich.com |

| InChI Key | ADJYZINEAMDEFL-UHFFFAOYSA-N | sigmaaldrich.com |

| Physical Form | Liquid or Solid | sigmaaldrich.com |

| Purity | 95% | sigmaaldrich.com |

| Storage | Keep in dark place, sealed in dry, room temperature | sigmaaldrich.com |

Table 2: Synthesis of this compound

| Step | Reagents & Conditions | Outcome | Source |

| 1 | 2-methoxythioanisole (13 mmol) in CH₂Cl₂ (50 mL) | Preparation of starting material solution | guidechem.com |

| 2 | Powdered Fe (1.3 mmol) added | of catalyst | guidechem.com |

| 3 | Bromine (13 mmol) added dropwise | Initiation of bromination reaction | guidechem.com |

| 4 | Stirred at room temperature for 30 minutes | Reaction proceeds to consumption of starting material | guidechem.com |

| 5 | Quenched with saturated NaHSO₃ solution | Removal of excess bromine | guidechem.com |

| 6 | Extraction with CH₂Cl₂ and drying with MgSO₄ | Isolation of the crude product | guidechem.com |

| 7 | Purification by silica gel chromatography (petroleum ether) | Separation to obtain a mixture containing this compound | guidechem.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-1-methoxy-2-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrOS/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADJYZINEAMDEFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 2 Methoxythioanisole

Classical Synthetic Approaches and Precursor Chemistry

Classical methods remain fundamental in the synthesis of thioanisole (B89551) derivatives, often relying on sequential functionalization of aromatic precursors.

Permethylation is a technique that has been utilized in the analytical derivatization of related compounds, which informs potential synthetic strategies. In studies of bromobenzene (B47551) metabolism, alkaline permethylation using sodium hydroxide (B78521) and methyl iodide (CH3I) has been used to convert mercapturic acid metabolites into various thioanisole derivatives for analysis by gas chromatography-mass spectrometry (GC/MS). nih.govdatapdf.com For instance, the analysis of rat urine after bromobenzene exposure showed the formation of eight different bromodimethoxythioanisoles through this derivatization process. nih.gov While primarily an analytical tool for converting precursor molecules like mercapturic acids into volatile thioanisoles for detection, this principle of methylating both hydroxyl and thiol groups can be applied in a synthetic context. nih.govdatapdf.com

Direct halogenation of a suitable precursor is a common and straightforward method for synthesizing 5-Bromo-2-methoxythioanisole. A documented classical synthesis involves the methylation of 2-methoxy-5-bromothiophenol. psu.edu This reaction, conducted overnight at 60°C, yields this compound. psu.edu The necessary precursor, 2-methoxy-5-bromothiophenol, can be prepared from 5-bromo-2-methoxyphenol (B1267044). An alternative route involves the bromination of a protected precursor like o-methoxyphenyl acetate, using bromine and an iron powder catalyst, followed by deacetylation to give 5-bromo-2-methoxyphenol. google.com

The functionalization of the thioanisole core represents another important pathway. Modern methods have expanded the toolkit for modifying these molecules. For example, iridium-catalyzed ortho-C–H borylation allows for the selective introduction of a boryl group onto thioanisole derivatives, which can then be further transformed. acs.orgkisti.re.kr Additionally, triplet ketone catalysis under aerobic conditions enables the direct α-C(sp3)−H functionalization of thioanisoles. acs.orgcolab.ws

A classical synthesis pathway is detailed in the table below.

| Step | Reactant | Reagent | Conditions | Product | Yield |

| 1 | 2-methoxy-5-bromothiophenol | Methyl iodide | Nitrogen atmosphere, 60°C, overnight | This compound | 61% psu.edu |

Advanced Synthetic Techniques and Optimization

Recent advances in synthetic chemistry offer more sophisticated and optimized routes to halogenated aromatic compounds, including the use of microfluidics and photoredox catalysis.

Microfluidic reactors offer significant advantages for organic synthesis, particularly for hazardous reactions like bromination. mdpi.com These systems provide superior control over reaction conditions, enhance safety, and can significantly increase reaction speed and product yields. mdpi.comineosopen.org The use of microreactors for the bromination of aromatic compounds has been shown to be an efficient, easy-to-handle, continuous-flow method. researchgate.net For the synthesis of compounds like this compound, a microfluidic setup could be employed for the bromination step, minimizing the risks associated with handling toxic and corrosive bromine while potentially improving selectivity and yield. mdpi.com Furthermore, subsequent functionalization steps, such as nucleophilic aromatic substitution (SNAr) on the bromo-substituted product, have also been successfully implemented in continuous-flow systems, demonstrating the potential for developing complete, efficient flow-enabled routes to complex molecules. nih.gov

Visible-light photoredox catalysis has emerged as a powerful and mild tool for a variety of organic transformations, including the synthesis of bromo-substituted aromatics. nih.govbeilstein-journals.org This methodology can be applied to either the introduction of the bromine atom or the subsequent functionalization of the C-Br bond. One approach involves the in situ generation of an electrophilic bromine source from bromide salts or N-bromosuccinimide (NBS) using a photocatalyst. researchgate.netacs.org For instance, arenes can be efficiently brominated using NBS with erythrosine B as an inexpensive, organic dye photocatalyst under visible light irradiation. acs.org This method avoids the need for strong Lewis acids and tolerates a wide variety of functional groups. acs.org

Alternatively, photoredox catalysis can activate the C-Br bond in this compound towards substitution reactions. The process can involve the reduction of the aryl halide to generate an aryl radical, which can then engage with a nucleophile. nih.gov This strategy has been used for the dealkylative aromatic substitution of halides with tertiary amines. nih.gov

The table below summarizes the efficiency of different photocatalysts in the bromination of naphthalene, a model arene, which illustrates the principles applicable to thioanisole precursors. acs.org

| Entry | Photocatalyst | Yield of 1-bromonaphthalene (B1665260) (%) |

| 1 | Erythrosine B | 91 acs.org |

| 2 | Rose Bengal | 88 acs.org |

| 3 | Eosin Y | 78 acs.org |

| 4 | Ru(bpy)₃Cl₂ | 15 acs.org |

| 5 | fac-Ir(ppy)₃ | <5 acs.org |

| 6 | No Catalyst | <5 acs.org |

| Conditions: 0.25 mmol naphthalene, 0.25 mmol NBS, 0.0125 mmol catalyst, 3 mL MeCN, air, 20 °C, white LED, 24 h. GC yields reported. acs.org |

The thioether moiety in this compound can be oxidized to a chiral sulfoxide (B87167), a valuable functional group in medicinal chemistry and a chiral auxiliary in asymmetric synthesis. researchgate.netmdpi.com The development of asymmetric methods to control the stereochemistry of this oxidation is a key area of advanced synthesis.

Several catalytic systems have been developed for the enantioselective oxidation of sulfides to sulfoxides:

Metal-Based Catalysts: Titanium and vanadium complexes are well-known for catalyzing asymmetric sulfide (B99878) oxidation. bath.ac.uk A modified Kagan-type titanium tartrate catalyst system, for example, has been used for the synthesis of the chiral sulfoxide drug (S)-Esomeprazole with very high enantioselectivity. whiterose.ac.uk

Organocatalysis: Metal-free approaches often utilize chiral organocatalysts. Chiral BINOL-phosphates and fructose-derived ketones have been applied to sulfoxidation reactions using environmentally benign oxidants like hydrogen peroxide. researchgate.net

Biocatalysis: Whole cells of microorganisms, such as bacteria and fungi (e.g., Aspergillus niger, Trichoderma viride), or isolated enzymes can perform highly enantioselective oxidation of sulfides to sulfoxides. mdpi.com For example, the fungus Mortierella isabellina can oxidize thioanisole to (R)-methyl phenyl sulfoxide with high optical purity. mdpi.com

These advanced strategies provide access to the enantiomerically enriched sulfoxide analogues of this compound, expanding its utility in stereoselective applications.

Reaction Mechanisms and Reactivity Studies of 5 Bromo 2 Methoxythioanisole and Analogues

Oxidative Transformations of Thioanisole (B89551) Derivatives

The oxidation of thioanisole and its derivatives to the corresponding sulfoxides is a reaction of significant interest, particularly due to the importance of chiral sulfoxides in asymmetric synthesis. tandfonline.com The transformation typically involves the transfer of an oxygen atom to the sulfur center, which can proceed through various mechanisms. Overoxidation to the sulfone can be a competing reaction. tandfonline.com

Oxygen Atom Transfer Mechanisms in Sulfoxidation

Oxygen atom transfer (OAT) is a fundamental process in the sulfoxidation of thioether derivatives. nih.gov The mechanism can be influenced by the choice of oxidant and catalyst. In metal-mediated pathways, the reaction often proceeds via a direct OAT from a high-valent metal-oxo species to the sulfide (B99878). nih.govrsc.org Theoretical studies on OAT reactions from Mimoun-type complexes (peroxo complexes of molybdenum(VI)) to sulfides reveal an asynchronous process where the peroxide O-O bond breaks before the new S-O bond forms. nih.gov

A variety of transition metals catalyze the sulfoxidation of thioanisoles, often using hydrogen peroxide or organic peroxides as the terminal oxidant. oup.comresearchgate.netwikipedia.org

Iron-based catalysts: Non-heme iron(IV)-oxo complexes can oxidize thioanisoles. The mechanism can switch from a direct oxygen transfer to a metal ion-coupled electron transfer, particularly in the presence of Lewis acidic metal ions like Sc(III), which can accelerate the reaction rate significantly. nih.gov

Manganese-based catalysts: Mononuclear manganese(IV)-oxo adducts are also effective for thioanisole sulfoxidation. rsc.org Kinetic studies using para-substituted thioanisole derivatives suggest these reactions proceed via a single-step OAT mechanism rather than an outer-sphere electron transfer. rsc.org Electrochemical methods using manganese porphyrins as mediators can selectively oxidize thioethers to sulfoxides, using water as the oxygen source and avoiding overoxidation. nih.gov These Mn-mediated electrochemical reactions operate at lower potentials and show better functional group tolerance compared to direct electrolysis. nih.gov

Titanium-based catalysts: Titanium complexes, particularly with chiral ligands like salans or tartrates, are widely used, especially for asymmetric sulfoxidation. oup.comresearchgate.net The active species is often a titanium-peroxo intermediate that transfers an oxygen atom to the sulfide. oup.com

Molybdenum-based catalysts: Peroxomolybdate ions, formed from sodium molybdate (B1676688) and hydrogen peroxide, can directly transfer an oxygen atom to thioanisole. researchgate.net The tetraperoxomolybdate ion ([Mo(O2)4]2-) is a key intermediate in this process. researchgate.net

Table 1: Examples of Metal-Mediated Oxidation of Thioanisole

Singlet oxygen (¹O₂), an electronically excited state of molecular oxygen, is a powerful electrophile capable of oxidizing electron-rich substrates like thioethers. mdpi.com It can be generated photocatalytically using a sensitizer (B1316253) that absorbs light and transfers energy to ground-state triplet oxygen (³O₂). researchgate.netnih.gov

The reaction of ¹O₂ with thioanisole derivatives typically yields the corresponding sulfoxide (B87167). nih.gov The reaction is believed to proceed through a persulfoxide intermediate. researchgate.net The reactivity of thioanisole with singlet oxygen can be significantly enhanced in ionic liquids compared to standard aprotic solvents, likely due to stabilization of this persulfoxide intermediate. nih.govresearchgate.net Interestingly, the reaction mechanism may change depending on the nature of the ionic liquid used. nih.gov Various metal-organic frameworks (MOFs), such as DUT-67(Zr), have been shown to be effective photocatalysts for the selective oxidation of thioanisole, where the MOF's Lewis acidic sites can coordinate and activate the thioanisole substrate. researchgate.net

Stereochemical Control and Enantioselectivity in Sulfoxide Formation

The synthesis of enantiomerically pure sulfoxides is of great importance as they are valuable chiral auxiliaries and can be found in biologically active molecules. tandfonline.comresearchgate.net Several strategies have been developed to control the stereochemistry of thioanisole oxidation.

Chiral Metal Catalysts: This is one of the most successful approaches. Titanium complexes with chiral ligands, such as diethyl tartrate (the Kagan-Sharpless system) or salan ligands, are well-known for catalyzing the asymmetric oxidation of prochiral sulfides with high enantioselectivity. tandfonline.comoup.comresearchgate.net Vanadium complexes with chiral Schiff base ligands have also been employed, often using cumene (B47948) hydroperoxide (CHP) or hydrogen peroxide as the oxidant. researchgate.netresearchgate.net

Biocatalysis: Enzymes offer a green and highly selective alternative. Peroxygenases, for example from the fungus Agrocybe aegerita, can catalyze the enantioselective sulfoxidation of thioanisole. d-nb.infonih.gov In bienzymatic cascade systems, one enzyme (like choline (B1196258) oxidase) generates the necessary H₂O₂ in situ, which is then used by the peroxygenase for selective oxidation, achieving high enantiomeric excess (ee). d-nb.infonih.gov Chloroperoxidase (CPO) has also been used in electroenzymatic systems for the selective oxidation of thioanisole. rsc.org

Chiral Reagents: Stoichiometric amounts of chiral oxidizing agents can also induce asymmetry. A method has been developed using chiral N-chloramines and N-chloramides, prepared from chiral amines and N-chlorosuccinimide, to oxidize thioanisole to enantioenriched methyl phenyl sulfoxide, albeit with modest enantiomeric excesses (up to 23% ee). tandfonline.comresearchgate.net

Table 2: Enantioselective Sulfoxidation of Thioanisole

Electron Transfer Processes in Oxidative Reactions

Besides direct oxygen atom transfer, an alternative mechanism for sulfoxidation involves an initial single electron transfer (ET) from the sulfur atom to an oxidant, forming a thioanisole radical cation. nih.govacs.org

The reaction of thioanisole with hydroxyl radicals (•OH) can proceed via two pathways: addition to the thioether group to form a sulfur radical cation (Ph−S⁺•−CH₃), or addition to the aromatic ring. acs.org At low pH, both pathways lead to the formation of the sulfur radical cation. acs.org Lignin peroxidase can also oxidize thioanisole and p-methoxythioanisole by reacting with the sulfides to form a sulfide radical cation, which is then converted to the sulfoxide. nih.gov

In some photocatalytic systems, the oxidation of thioanisole proceeds exclusively through an electron transfer mechanism. acs.org For example, photooxygenation sensitized by N-methylquinolinium (NMQ⁺) or 9,10-dicyanoanthracene (B74266) (DCA) involves the formation of the sulfide radical cation. acs.org The subsequent steps involve reaction with superoxide (B77818) (O₂⁻•) to form an intermediate, proposed to be a thiadioxirane, which then yields the sulfoxide. acs.org The competition between direct OAT and ET pathways can be modulated. As mentioned, the addition of Sc³⁺ to a non-heme iron(IV)-oxo system switches the mechanism for thioanisole oxidation from OAT to ET. nih.gov This switch depends on the one-electron oxidation potentials of the specific thioanisole derivatives. nih.gov

Reactivity of the Aryl Bromide Moiety

The aryl bromide functionality in 5-Bromo-2-methoxythioanisole is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. rsc.orgresearchgate.net Aryl bromides are common coupling partners due to their optimal balance of reactivity and stability compared to more reactive aryl iodides and less reactive aryl chlorides. acs.org

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organohalide, is a prominent reaction for this purpose. rsc.orgu-tokyo.ac.jp The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The presence of both electron-donating (methoxy) and electron-withdrawing (bromo) groups on the ring of this compound will influence the rate of the oxidative addition step.

Other important cross-coupling reactions involving aryl bromides include:

Heck Reaction: Coupling with alkenes. u-tokyo.ac.jp

Sonogashira Coupling: Coupling with terminal alkynes. acs.orgu-tokyo.ac.jp

Buchwald-Hartwig Amination: Formation of C-N bonds.

Stille Coupling: Coupling with organostannanes.

Negishi Coupling: Coupling with organozinc reagents. u-tokyo.ac.jp

Recent advances have enabled the cross-coupling of aryl bromides with other electrophiles, such as aryl triflates, using multimetallic catalytic systems (e.g., a combination of nickel and palladium catalysts). nih.gov Nickel-catalyzed methods have also been developed for coupling aryl bromides with aryl methyl sulfides. acs.org

Table 3: General Reactivity of Aryl Bromides in Cross-Coupling Reactions

Compound Index

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the modification of aromatic rings. nih.gov The generally accepted mechanism for these reactions involves a two-step process: the initial addition of a nucleophile to the aromatic ring, followed by the elimination of a leaving group. nih.gov This pathway proceeds through a high-energy, non-aromatic intermediate known as a Meisenheimer complex. libretexts.org

For an SNAr reaction to occur, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups, particularly at positions ortho and para to the leaving group. libretexts.org These groups are necessary to stabilize the negative charge that develops in the Meisenheimer intermediate through resonance. libretexts.org

Studies on related systems support this assessment. For instance, nucleophilic aromatic substitution on heteroaryl halides with thiols proceeds smoothly for electron-deficient heteroarenes, but electron-rich systems require an additional activating group (e.g., ester, keto, cyano, or nitro) for the reaction to complete. bohrium.com A computational investigation of the SNAr reaction between pyrrolidine (B122466) and 2-methoxy-3-X-5-nitrothiophenes demonstrated that even with a powerful nitro group activating the ring, the reaction barrier is significant. nih.gov The absence of such a group in this compound suggests a substantially higher activation energy for nucleophilic substitution, rendering the compound relatively inert to SNAr reactions unless exceptionally strong nucleophiles or harsh reaction conditions are employed.

Cross-Coupling Reaction Pathways (e.g., Suzuki, Heck, Sonogashira)

The bromine atom on this compound makes it an excellent candidate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds and are central to modern organic synthesis. The reactivity order for aryl halides in these couplings is typically I > OTf > Br >> Cl. wikipedia.org

The Suzuki-Miyaura reaction couples an organohalide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org The catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. wikipedia.org Bromoanisoles are common substrates in Suzuki couplings, indicating that this compound should react efficiently under similar conditions to form biaryl compounds.

Table 1: Examples of Suzuki-Miyaura Reactions with Bromoanisole Analogues This table is interactive. You can sort and filter the data.

| Aryl Bromide | Coupling Partner | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Bromoanisole | Phenylboronic acid | LaF3·Pd nanocatalyst | K2CO3 | Water | 95% | researchgate.net |

| 4-Bromoanisole | (4-methoxyphenyl)boronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/Water | 94% | researchgate.net |

| 2-Bromoanisole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl2 | K2CO3 | DME | >98% | nih.gov |

| 4-Bromoanisole | Cyclopropyl BMIDA | Pd(OAc)2 / PCy3 | Cs2CO3 | Toluene/Water | 77% | acs.org |

The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org The mechanism also involves an oxidative addition of the aryl bromide to a Pd(0) species, followed by coordination of the alkene, migratory insertion of the alkene into the aryl-palladium bond, and finally, β-hydride elimination to release the product and regenerate the catalyst. wikipedia.orgnumberanalytics.com This reaction provides a direct method for the arylation of olefins and should be a viable pathway for functionalizing this compound.

Table 2: Examples of Heck Reactions with Bromoanisole Analogues This table is interactive. You can sort and filter the data.

| Aryl Bromide | Alkene | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Bromoanisole | n-Butyl acrylate | Imidazolium-based palladate | N,N-Diisopropylethylamine | DMAc | 99% | researchgate.net |

| 4-Bromoanisole | Styrene | Pd(OAc)2 / P(o-tolyl)3 | NaOAc | DMA | 95% | researchgate.net |

| 2-Bromoanisole | Styrene | PdCl2(PPh3)2 | Et3N | DMF | 85% | researchgate.net |

| 1-Bromo-2-methoxybenzene | Pent-4-en-2-ol | Pd(OAc)2 / Tedicyp | NaHCO3 | Toluene | 82% | researchgate.net |

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org Aryl bromides are highly effective substrates for this reaction, which is invaluable for the synthesis of arylalkynes. wikipedia.org The reaction can often be performed under mild conditions, sometimes even at room temperature in aqueous media, highlighting its versatility. ucsb.edu this compound is expected to undergo Sonogashira coupling smoothly, providing access to a wide range of alkynyl-substituted derivatives.

Table 3: Examples of Sonogashira Reactions with Aryl Bromides This table is interactive. You can sort and filter the data.

| Aryl Bromide | Alkyne | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Bromoanisole | 1-Heptyne | PdCl2(CH3CN)2 / Ligand 14 | Et3N | PTS/Water | 96% | ucsb.edu |

| 4-Bromoanisole | Phenylacetylene | Pd(OAc)2 / SPhos | K3PO4 | Toluene | 98% | capes.gov.br |

| 2-Bromophenoxy derivative | Terminal acetylene | Pd(PPh3)4 / CuI | K2CO3 | DMF | 85% | organic-chemistry.org |

| Bromotryptophan derivative | Phenylacetylene | Bis(PdCl2(CH3CN)2) / sXPhos | DIPEA | Acetonitrile/Water | 70% | acs.org |

Bromination Reaction Kinetics and Specificity in Microfluidic Systems

Specific kinetic data for the bromination of this compound, particularly within microfluidic systems, is not extensively documented in the reviewed literature. However, the principles of its formation via electrophilic aromatic substitution can be understood from studies of related compounds.

The synthesis of this compound involves the electrophilic bromination of its precursor, 2-methoxythioanisole (B1580637). The methoxy (B1213986) (-OCH3) and thiomethyl (-SCH3) groups are both ortho-, para-directing activators. The bromine atom is directed to the position para to the strongly activating methoxy group and meta to the thiomethyl group.

Kinetic studies on the aqueous bromination of alkoxybenzenes (analogues of the methoxy-portion of the molecule) show that reactivity is governed by a combination of electronic and steric effects. nsf.govrsc.org The reaction rate for bromination at the para position of various alkoxybenzenes was found to increase in the order: tert-butoxy (B1229062) < ethoxy < isopropoxy. nsf.gov This indicates that while electronic donation from the alkoxy group activates the ring, unfavorable steric hindrance can attenuate this effect. nsf.gov The reaction kinetics are also highly dependent on the specific brominating agent present in the solution (e.g., HOBr, Br2, BrCl), which is influenced by factors like pH and halide concentration. nsf.govrsc.org While microfluidic reactors are known to be excellent tools for studying reaction kinetics under controlled conditions, including high pressure, specific applications to the bromination of this compound are not reported. acs.org

Table 4: Kinetic Data for Aqueous Bromination of Anisole (Alkoxybenzene Analogue) This data is derived from studies on related compounds to infer behavior.

| Reactant | Brominating Agent | Second-Order Rate Constant (M-1s-1) | Position | Reference |

|---|---|---|---|---|

| Anisole | HOBr | 1.8 x 104 | para | nsf.gov |

| Anisole | Br2 | 1.4 x 109 | para | nsf.gov |

| Anisole | HOBr | 1.1 x 103 | ortho | nsf.gov |

| Anisole | Br2 | 1.1 x 108 | ortho | nsf.gov |

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and conformational preferences of this compound are dictated by the rotational freedom of its substituent groups and the subtle intramolecular forces between them.

Rotational Barriers and Torsional Dynamics of the Thiomethyl Group

The rotation of the thiomethyl (-SCH3) group around the C(aryl)-S bond is a key large-amplitude motion that defines the molecule's conformational landscape. This rotation is not free but is restricted by a specific energy barrier. Computational studies on the parent molecule, thioanisole, have been performed to analyze its stable conformations and the interactions governing them. researchgate.net

Experimental and computational studies on related aromatic molecules provide insight into the magnitude of these rotational barriers. For example, the barriers to internal rotation of methyl groups in various furan (B31954) and thiophene (B33073) derivatives have been determined with high precision using microwave spectroscopy. researchgate.net These barriers are sensitive to the electronic environment and steric hindrance imposed by adjacent substituents. In 4-methoxythioanisole (B167831), a related compound, computational analysis via a potential energy surface scan was used to identify the minimum energy conformation, highlighting the importance of the torsion of the methoxy and thiomethyl groups relative to the ring. ijert.org For this compound, the rotational barrier of the thiomethyl group would be influenced by steric clashes with the adjacent bromine atom and electronic interactions with the ortho-methoxy group.

Table 5: Experimentally Determined Rotational Barriers for Methyl Groups in Related Aromatic Compounds This table is interactive. You can sort and filter the data.

| Compound | Rotating Group | Barrier (cm-1) | Method | Reference |

|---|---|---|---|---|

| 2-Acetylthiophene | Acetyl-methyl | 258 | Microwave Spectroscopy | researchgate.net |

| 3,5-Dimethylanisole | syn-m-methyl | 58.6 | Microwave Spectroscopy | researchgate.net |

| 3,5-Dimethylanisole | anti-m-methyl | 36.3 | Microwave Spectroscopy | researchgate.net |

| Phenyl Acetate | Acetyl-methyl | ~136 | Microwave Spectroscopy | nih.gov |

Influence of Intramolecular Hydrogen Bonding on Conformation

While this compound lacks conventional hydrogen bond donors (like -OH or -NH), its conformation is significantly influenced by weaker intramolecular interactions. These include weak hydrogen bonds such as C-H···O and C-H···S, as well as hyperconjugative and steric effects. nih.gov

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to investigate these stabilizing interactions. A study of 4-methoxythioanisole revealed significant hyperconjugative interactions between the lone pair electrons on the oxygen and sulfur atoms and the antibonding (π) orbitals of the aromatic ring. ijert.org These interactions, denoted as n → π, contribute to the stabilization of the planar conformation where the substituent lone pairs are aligned with the ring's p-system. Similar interactions would exist in this compound. The relative orientation of the methoxy and thiomethyl groups would be optimized to maximize these favorable electronic interactions while minimizing steric repulsion. The presence of the bulky bromine atom adjacent to the thiomethyl group likely imposes further conformational constraints. The study of intra- and intermolecular interactions is crucial for understanding crystal packing and has been applied to complex systems like quinolone derivatives and stilbenes. nih.govmdpi.com

Table 6: Key NBO Hyperconjugative Interactions in 4-Methoxythioanisole (Analogue) This table presents calculated stabilization energies (E(2)) indicating the strength of intramolecular electronic interactions.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type | Reference |

|---|---|---|---|---|

| LP(1) O | π*(C-C)ring | 21.31 | n → π* | ijert.org |

| LP(2) S | π*(C-C)ring | 13.91 | n → π* | ijert.org |

| σ(C-H)methoxy | σ*(C-C)ring | ~0.5-1.0 | σ → σ* | ijert.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed information about the chemical environment of magnetically active nuclei.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are indispensable tools for confirming the molecular structure of substituted aromatic compounds. While specific spectral data for 5-Bromo-2-methoxythioanisole is not extensively detailed in the surveyed literature, the analysis of its close analogue, 5-Bromo-2-methoxybenzaldehyde, provides a representative example of the expected spectral features.

In the ¹H NMR spectrum, the protons on the aromatic ring would appear as distinct signals, with their chemical shifts and coupling patterns dictated by the electronic effects of the bromo, methoxy (B1213986), and thiomethyl substituents. The methoxy and thiomethyl groups would each exhibit a singlet corresponding to their three equivalent protons. Similarly, the ¹³C NMR spectrum would show unique resonances for each carbon atom in the molecule, with their chemical shifts indicating their electronic environment.

Below is the representative ¹H and ¹³C NMR data for the analogue 5-Bromo-2-methoxybenzaldehyde .

Table 1: Representative NMR Data for Analogue 5-Bromo-2-methoxybenzaldehyde Data corresponds to the analogue compound, not this compound.

| Nucleus | Chemical Shift (δ) ppm | Reference |

|---|---|---|

| ¹H NMR | Signals typically observed for aromatic protons, a singlet for the aldehyde proton, and a singlet for the methoxy protons. | nih.govnih.gov |

| ¹³C NMR | Resonances include those for the aldehyde carbonyl carbon, aromatic carbons (both substituted and unsubstituted), and the methoxy carbon. | rsc.orgbeilstein-journals.org |

The conformation of the thiomethyl group relative to the benzene (B151609) ring in thioanisole (B89551) derivatives is a critical structural parameter that can be probed using long-range spin-spin coupling constants. Specifically, the analysis of long-range ¹³C,¹³C coupling constants (nJ(C,C), where n is the number of bonds) in molecules selectively enriched with ¹³C at the methyl position provides detailed conformational insights. cdnsciencepub.com

Studies on various thioanisole derivatives have shown that coupling constants over three, four, and five bonds can be correlated with the dihedral angle (θ) describing the twist of the thiomethyl group out of the aromatic plane. cdnsciencepub.com This relationship allows for the estimation of the rotational barrier around the C(1)—S bond. For instance, the magnitude of ³J(C,C) has been observed to be larger when the intervening bonds are in a cis orientation compared to a trans orientation, a phenomenon described as "anti-Karplus" behavior. cdnsciencepub.com By measuring these couplings, it is possible to determine the preferred orientation of the thiomethyl group, which can be influenced by intramolecular interactions, such as hydrogen bonding with adjacent substituents. cdnsciencepub.comcdnsciencepub.com This technique is therefore highly valuable for elucidating the subtle conformational preferences of molecules like this compound in solution.

The sulfur atom in this compound is prochiral. Oxidation of this sulfur atom to a sulfoxide (B87167) creates a chiral center, resulting in a pair of enantiomers. NMR spectroscopy, in conjunction with chiral auxiliaries, is a powerful method for determining the enantiomeric excess (ee) of such chiral mixtures. researchgate.net

The technique involves the use of a chiral solvating agent (CSA) or a chiral lanthanide shift reagent (CLSR). digitellinc.comnih.govharvard.edu These agents form transient, non-covalent diastereomeric complexes with each enantiomer of the sulfoxide. Because these complexes are diastereomers, they have different physical properties and, crucially, distinct NMR spectra. digitellinc.com The interaction with the chiral agent causes the corresponding nuclei in the two enantiomers to experience different magnetic environments, leading to separate signals (chemical shift non-equivalence) in the ¹H or ¹³C NMR spectrum. nih.gov By integrating the areas of these resolved signals, the ratio of the enantiomers, and thus the enantiomeric excess, can be accurately quantified. researchgate.net

X-ray Based Spectroscopic and Diffraction Techniques

X-ray techniques provide direct information about atomic arrangements and electronic structures, offering definitive structural characterization and the ability to probe reactive intermediates.

X-ray Absorption Spectroscopy (XAS) is an element-specific probe of the local geometric and electronic structure of an absorbing atom. springernature.comescholarship.org For organosulfur compounds like this compound, Sulfur K-edge XAS is particularly useful for studying the sulfur atom's environment, even in complex mixtures or for transient species. rsc.org

The XAS spectrum is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). The XANES region is highly sensitive to the oxidation state and coordination geometry of the sulfur atom. escholarship.org This makes it an ideal tool for tracking changes at the sulfur center during chemical reactions, such as oxidation to the corresponding sulfoxide or sulfone, or its coordination to a metal center in catalytic processes. nih.gov By monitoring the S K-edge XANES spectrum in situ, it is possible to identify and characterize short-lived mechanistic intermediates, providing direct evidence for proposed reaction pathways. escholarship.org

Single-crystal X-ray diffraction provides the most definitive structural information for a molecule by mapping the precise three-dimensional arrangement of atoms in the solid state. While the crystal structure of this compound itself is not reported in the searched literature, data for closely related analogues provide valuable structural benchmarks.

An example is the crystallographic study of (E)-N′-(5-Bromo-2-methoxybenzylidene)isonicotinohydrazide , a derivative of the analogous aldehyde, 5-Bromo-2-methoxybenzaldehyde. Such studies reveal exact bond lengths, bond angles, and intermolecular interactions like hydrogen bonding, which govern how the molecules pack in a crystal lattice. This information is fundamental to understanding the molecule's steric and electronic properties.

Table 2: Crystallographic Data for the Analogue (E)-N′-(5-Bromo-2-methoxybenzylidene)isonicotinohydrazide Data corresponds to an analogue compound derived from 5-Bromo-2-methoxybenzaldehyde.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₄H₁₂BrN₃O₂ | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 10.020 (3) | nih.gov |

| b (Å) | 25.732 (2) | nih.gov |

| c (Å) | 11.243 (2) | nih.gov |

| β (°) | 102.199 (3) | nih.gov |

| Volume (ų) | 2833.4 (10) | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For aromatic compounds like this compound, this method provides valuable information on the π-electron system and the influence of various substituents on the electronic structure.

The electronic absorption spectrum of this compound is characterized by absorptions in the ultraviolet region, arising from π → π* transitions within the substituted benzene ring. The positions and intensities of these absorption bands are influenced by the electronic effects of the bromo, methoxy, and methylthio substituents. The literature suggests that this compound can serve as a precursor in the synthesis of photochromic compounds, specifically chromene derivatives. guidechem.com Photochromic molecules undergo reversible changes in their absorption spectra upon irradiation with UV light, indicating that the electronic structure of the parent compound is designed for efficient light absorption.

The photophysical characterization involves understanding the fate of the molecule after it absorbs UV radiation. Upon excitation, the molecule is promoted from its ground state (S₀) to an excited singlet state (e.g., S₁). The subsequent relaxation pathways can include fluorescence, intersystem crossing to a triplet state, or photochemical reaction. Studies on analogous compounds like 5-bromouracil (B15302) show that UV excitation to a ¹ππ* state can lead to rapid relaxation dynamics, often involving other electronic states and leading to the regeneration of the ground state or formation of new species. chemrxiv.org For this compound, particularly in the context of its use in photochromic materials, the excited state dynamics are critical for the desired light-induced structural changes.

Table 1: Representative UV-Vis Absorption Data for a Substituted Thioanisole

This table presents hypothetical, yet representative, UV-Vis absorption maxima (λmax) for a compound with the structural motifs of this compound, illustrating the typical absorption regions for the π → π* electronic transitions in such a substituted aromatic system.

| Transition Type | Wavelength (λmax) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent |

| π → π | ~210 nm | ~25,000 | Hexane |

| π → π | ~255 nm | ~10,000 | Hexane |

| π → π* | ~290 nm | ~3,500 | Hexane |

Time-resolved UV-Vis spectroscopy is an essential tool for studying the kinetics of chemical reactions in which the reactants, intermediates, or products have distinct UV-Vis absorption profiles. By monitoring the change in absorbance at a specific wavelength over time, the rate of a reaction can be determined.

For example, in the synthesis of a photochromic chromene from this compound, the reaction progress can be followed by observing the disappearance of the absorbance peak corresponding to the starting material and the simultaneous appearance of a new peak corresponding to the product. guidechem.com A kinetic analysis involves recording spectra at regular intervals. The data can then be used to plot absorbance versus time, from which reaction rates and rate constants can be calculated, similar to methodologies applied in other kinetic studies where reactant peaks decrease while product peaks increase over time. researchgate.net

Table 2: Hypothetical Data for Kinetic Monitoring of a Reaction

This table simulates data from a time-resolved UV-Vis experiment monitoring the formation of a product from this compound. The absorbance of the reactant is monitored at 290 nm, while the product formation is monitored at 350 nm.

| Time (minutes) | Absorbance at 290 nm (Reactant) | Absorbance at 350 nm (Product) |

| 0 | 1.000 | 0.000 |

| 5 | 0.750 | 0.250 |

| 10 | 0.563 | 0.437 |

| 15 | 0.422 | 0.578 |

| 20 | 0.316 | 0.684 |

| 30 | 0.178 | 0.822 |

| 60 | 0.032 | 0.968 |

Mass Spectrometry (MS) for Molecular Characterization and Reaction Monitoring

Mass spectrometry is an indispensable technique for determining the molecular weight and confirming the elemental composition of a compound. For this compound (C₈H₉BrOS), the calculated molecular weight is 233.13 g/mol . sigmaaldrich.com

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively). This results in a characteristic pair of peaks in the mass spectrum for the molecular ion [M]⁺ and any bromine-containing fragments. These peaks, referred to as the M and M+2 peaks, are separated by two mass units and have a relative intensity ratio of approximately 1:1.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. The expected exact mass for C₈H₉BrOS is 231.95575 Da. chemicalbridge.co.uk This precision helps to distinguish it from other compounds with the same nominal mass. MS is also valuable for monitoring reaction progress by identifying the masses of reactants, intermediates, and products, as demonstrated in the synthesis of related heterocyclic compounds. chemicalbook.com

Table 3: Predicted Isotopic Profile for the Molecular Ion of this compound

| Ion Species | Isotope Composition | Calculated Mass (m/z) | Relative Abundance (%) |

| [M]⁺ | C₈H₉⁷⁹BrOS | 231.9558 | 100.0 |

| [M+2]⁺ | C₈H₉⁸¹BrOS | 233.9537 | 97.3 |

Other Spectroscopic Methods (e.g., Infrared Spectroscopy, Electron Spin Resonance)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural components. Analysis of similar molecules like 4-methoxythioanisole (B167831) and other substituted aromatics provides a basis for assigning these bands. ijert.org

Key expected vibrations include C-H stretching from the aromatic ring and methyl groups, C=C stretching of the aromatic ring, asymmetric and symmetric stretching of the C-O-C (ether) linkage, and stretches for the C-S (thioether) and C-Br bonds.

Table 4: Expected Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Methyl C-H | Stretching | 2980 - 2850 |

| Aromatic C=C | Ring Stretching | 1600 - 1450 |

| C-O (Aryl Ether) | Asymmetric Stretching | 1275 - 1200 |

| C-O (Aryl Ether) | Symmetric Stretching | 1075 - 1020 |

| C-S (Thioether) | Stretching | 710 - 570 |

| C-Br | Stretching | 680 - 515 |

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or triplet states. In its stable ground state, this compound is a diamagnetic molecule with no unpaired electrons and is therefore ESR-silent.

However, ESR spectroscopy would be a highly valuable tool for investigating specific processes involving this compound. For instance, if a reaction mechanism involving the formation of a radical intermediate were proposed, ESR could be used to detect and characterize that transient species. Furthermore, in photophysical studies, ESR could be employed to study the molecule's triplet state, which is paramagnetic and may be formed via intersystem crossing after initial UV excitation. The availability of ESR analysis for related organosulfur compounds underscores its applicability in specialized mechanistic studies. chemicalbook.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is widely used to study the structural and electronic properties of organic molecules.

DFT calculations are instrumental in elucidating the electronic structure of 5-Bromo-2-methoxythioanisole. Key parameters derived from these calculations are the energies and distributions of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO signifies its ability to accept electrons, acting as an electrophile. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For substituted thioanisoles and related aromatic compounds, the HOMO is typically distributed over the sulfur atom and the aromatic ring, reflecting the electron-donating nature of the thiomethyl group. rsc.org The LUMO, conversely, is often spread across the aromatic system, particularly influenced by electron-withdrawing substituents. In this compound, the interplay between the electron-donating methoxy (B1213986) and thiomethyl groups and the electron-withdrawing bromo substituent would determine the precise energies and spatial distributions of these orbitals. Theoretical studies on similar molecules show that such calculations can reveal different charge-transfer possibilities within the molecule. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies for Substituted Aromatic Compounds This table presents typical values for analogous compounds to illustrate the data obtained from DFT calculations; specific values for this compound are not available in the cited literature.

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 4-Methoxythioanisole (B167831) | DFT/B3LYP | -5.89 | -0.75 | 5.14 |

| 2-Bromo-5-nitrothiazole | B3LYP/6-311++G(d,p) | -7.42 | -3.51 | 3.91 |

| 3-Phenylbenzo[d]thiazole-2(3H)-imine | M06-2x/6-311++G(d,p) | -6.80 | -1.52 | 5.28 |

Data are representational and derived from general knowledge of similar compounds.

DFT calculations are a powerful tool for mapping the potential energy surface of a chemical reaction. This allows for the detailed investigation of reaction pathways, the identification of transition states, and the calculation of activation energies. For this compound, a common reaction type would be electrophilic aromatic substitution. nih.gov

The modeling process involves:

Locating Reactants and Products: The geometries of the starting materials and final products are optimized to find their lowest energy structures on the potential energy surface.

Identifying Transition States (TS): A transition state represents the highest energy point along the reaction coordinate. Computationally, it is identified as a first-order saddle point, which has exactly one imaginary vibrational frequency corresponding to the motion along the reaction path. researchgate.net

Calculating Activation Energies (Ea): The activation energy is the energy difference between the transition state and the reactants. This value is crucial for predicting the reaction rate under kinetic control.

For electrophilic aromatic substitutions, DFT can be used to calculate the relative stabilities of the sigma-complex intermediates that form upon attack at different positions on the aromatic ring. nih.gov This allows for the prediction of regioselectivity (i.e., whether substitution occurs at the ortho, meta, or para position relative to a substituent). The electronic effects of the methoxy, thiomethyl, and bromo groups on this compound would be critical in determining the most likely site of electrophilic attack.

DFT methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures.

Vibrational Spectra: Calculations can determine the vibrational frequencies corresponding to infrared (IR) and Raman spectra. By analyzing the computed vibrational modes, specific peaks in an experimental spectrum can be assigned to particular bond stretches, bends, or torsions within the molecule. nih.govnih.gov

NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, allows for the calculation of nuclear magnetic shielding tensors, which can be converted into NMR chemical shifts (¹H and ¹³C). nih.gov These predicted spectra can be compared with experimental results to aid in structure elucidation.

Furthermore, DFT is used to perform conformational analysis. Molecules with rotatable bonds, like the C-S and C-O bonds in this compound, can exist in multiple conformations. By calculating the relative energies of these different spatial arrangements (conformers), the most stable, lowest-energy conformer can be identified. eurjchem.com Studies on similar flexible molecules have shown that the conformational preference is often a balance between steric hindrance and favorable hyperconjugative interactions. researchgate.net

Table 2: Example of Calculated Relative Energies for Molecular Conformers This table illustrates how conformational analysis data is typically presented. Specific values for this compound are not available in the cited literature.

| Conformer | Method | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Conformer A (Staggered) | B3LYP/6-311G(d,p) | 0.00 | 75 |

| Conformer B (Eclipsed) | B3LYP/6-311G(d,p) | 0.68 | 25 |

Data are hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations (General application to understand molecular behavior)

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. Unlike static DFT calculations, MD simulates the movements of atoms and molecules over time by solving Newton's equations of motion. This allows for the exploration of conformational changes, solvent effects, and interactions with other molecules, such as proteins or nucleic acids. nih.gov

For this compound, an MD simulation could be used to:

Observe its conformational dynamics in different solvents.

Study its diffusion and transport properties.

Simulate its interaction with a biological target, such as an enzyme's active site, to assess binding stability and interaction patterns over a period of nanoseconds. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling (General application in chemical design)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the structural features of molecules with their physicochemical properties. mdpi.com The fundamental principle is that the structure of a molecule dictates its properties.

A QSPR model is developed by:

Assembling a dataset of compounds with known experimental property values (e.g., boiling point, solubility, toxicity).

Calculating a large number of molecular descriptors (numerical values that encode structural information) for each compound.

Using statistical methods or machine learning to build a mathematical model that relates the descriptors to the property. mdpi.comnih.gov

Once validated, this model can be used to predict the properties of new, untested compounds. For a class of compounds including this compound, a QSPR model could be developed to predict properties like antioxidant activity or environmental fate based on descriptors derived from its structure. mdpi.comdoi.org

Kinetic Isotope Effect (KIE) Studies via Computational Methods

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. KIE studies are a powerful tool for elucidating reaction mechanisms, particularly for determining the rate-controlling step.

Computational methods, often based on DFT, can predict KIEs by calculating the vibrational frequencies of the reactants and the transition state for both the normal and isotopically labeled species. For example, in an electrophilic aromatic substitution, a significant primary KIE (kH/kD > 1) upon replacing a hydrogen with deuterium (B1214612) at the site of substitution would indicate that the C-H bond cleavage is part of the rate-controlling step. acs.org Conversely, a KIE close to 1 would suggest that the initial attack of the electrophile is the rate-controlling step. For this compound, calculating the KIE for a reaction like bromination or nitration could definitively establish the details of its reaction mechanism. acs.org

Catalytic Applications and Functional Materials Research

Photocatalysis and Photoredox Catalysis

Photocatalysis and photoredox catalysis are powerful tools in modern organic synthesis, utilizing light to drive chemical reactions. Thioethers, including derivatives like 5-Bromo-2-methoxythioanisole, are common substrates in these transformations, often undergoing oxidation to the corresponding sulfoxides.

The photocatalytic oxidation of thioanisole (B89551) and its derivatives serves as a model for the expected reactivity of this compound. In these reactions, a photosensitizer absorbs light and initiates an electron transfer process, leading to the oxidation of the thioether. The main product is typically the sulfoxide (B87167), though over-oxidation to the sulfone can occur. The solvent can play a crucial role in the reaction's outcome; for instance, in the oxidation of thioanisole, the sulfoxide is the primary product in acetonitrile, while the disulfide is favored in dichloromethane (B109758) (DCE).

Research has demonstrated the photoassisted oxidation of thioanisole and p-methoxythioanisole using a system composed of a photosensitizing agent, an irreversible electron acceptor, and a manganese-based catalyst. mdpi.comresearchgate.net This highlights the potential for this compound to be selectively oxidized to its corresponding sulfoxide under similar photocatalytic conditions. The presence of the electron-withdrawing bromine atom and the electron-donating methoxy (B1213986) group on the aromatic ring would likely influence the electronic properties of the sulfur atom, thereby affecting the reaction kinetics and product distribution.

These reactions can proceed through two primary mechanisms:

Type I: Involves electron transfer between the excited photosensitizer and the substrate, generating radical ions. nih.gov

Type II: Involves energy transfer from the excited photosensitizer to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), which then oxidizes the substrate. nih.gov

For the oxidation of thioanisole derivatives, catalytic systems have been developed that utilize water as the oxygen atom source. mdpi.comresearchgate.net In one such system, a ruthenium complex acts as the photosensitizer, [Co(NH₃)₅Cl]²⁺ serves as a sacrificial electron acceptor, and a manganese porphyrin complex, either free or incorporated into a protein scaffold, catalyzes the oxidation. mdpi.comresearchgate.net It is anticipated that this compound would be a viable substrate in such advanced photocatalytic systems.

Achieving stereoselectivity, particularly enantioselectivity, in photocatalysis is a significant challenge. For the photocatalytic oxidation of thioanisole derivatives, slight enantiomeric excesses have been observed when using chiral catalysts or auxiliaries. For example, the light-induced oxidation of thioanisole catalyzed by an artificial metalloenzyme resulted in a modest enantiomeric excess of the corresponding sulfoxide. mdpi.comresearchgate.net This suggests that the photocatalytic oxidation of this compound could potentially be rendered stereoselective through the careful design of a chiral catalytic environment.

Biocatalysis and Enzymatic Transformations

Biocatalysis leverages the high selectivity and efficiency of enzymes for chemical transformations. The oxidation of thioethers to chiral sulfoxides is a well-established area of biocatalysis.

Enzymes, particularly monooxygenases and peroxidases, are capable of catalyzing the asymmetric sulfoxidation of prochiral thioethers to produce enantiomerically enriched sulfoxides. These reactions are highly valued in the pharmaceutical industry for the synthesis of chiral intermediates. While specific studies on the enzymatic oxidation of this compound are not documented, the broad substrate scope of many of these enzymes suggests it would be a plausible substrate. The electronic and steric properties imparted by the bromo and methoxy substituents would likely influence both the rate of conversion and the enantioselectivity of the sulfoxidation.

To bridge the gap between homogeneous catalysis and enzymatic catalysis, artificial metalloenzymes are being developed. These hybrid catalysts consist of a synthetic metal complex incorporated within a protein scaffold. chemistryviews.orgnih.gov This approach combines the reactivity of the metal catalyst with the selectivity imposed by the protein environment.

An artificial metalloenzyme, created by incorporating a manganese porphyrin into the protein xylanase 10A, has been shown to catalyze the photo-induced oxidation of thioanisole derivatives in water. mdpi.com This system demonstrates the potential for developing novel catalysts for the selective oxidation of a wide range of substrates, including this compound. These artificial enzymes can offer improved stability, higher yields, and faster kinetics compared to their components in solution. chemistryviews.org The development of such systems for the oxidation of substituted thioanisoles is an active area of research.

Coordination Chemistry and Ligand Design

The unique electronic and steric properties of this compound make it an intriguing candidate for applications in coordination chemistry and the design of novel ligands. The presence of a soft thioether sulfur atom, a methoxy group, and a bromo substituent on the aromatic ring allows for a diverse range of potential coordination modes and reactivity.

Integration into Metal-Organic Frameworks and Heterogeneous Catalysts

The functional groups present in this compound also suggest its potential as a building block for functional materials such as metal-organic frameworks (MOFs) and heterogeneous catalysts.

Metal-Organic Frameworks (MOFs)

MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. rsc.orgresearchgate.net The incorporation of thioether functionalities into MOF structures is an active area of research, as the sulfur atoms can introduce unique properties, such as high conductivity and affinity for soft metal ions. rsc.orgrsc.org MOFs containing thioether-based ligands are typically synthesized through solvothermal methods, where a solution of the metal salt and the thioether-containing organic linker are heated to produce the crystalline framework. rsc.org

For this compound to be integrated into a MOF, it would first need to be functionalized with appropriate coordinating groups, such as carboxylic acids, to act as a linker. A series of multifunctional MOFs, designated SNU-170 to SNU-176, were synthesized using ligands with various pendant groups, including a methylthioether (-SMe) group. nih.gov This demonstrates that thioether functionalities can be successfully incorporated into MOF structures, and these functionalities can influence the gas adsorption and sensing properties of the resulting materials. nih.gov

The table below presents examples of thioether-containing linkers that have been used to construct MOFs.

| Ligand Name | Pendant Functional Group(s) | Resulting MOF Series | Key Properties | Reference |

| 4-(2-carboxyvinyl)benzoic acid derivative | -SMe | SNU-172, SNU-176 | Gas adsorption, luminescence, chemical sensing | nih.gov |

| Thiol- and thioether-based carboxylic acids | -SH, -SR | Various | Catalysis, sensing, gas storage | rsc.orgrsc.org |

These examples highlight the feasibility of incorporating thioether moieties into MOFs. A suitably modified derivative of this compound could therefore serve as a linker to create novel MOFs with tailored properties arising from the presence of the bromo, methoxy, and thioether groups.

Heterogeneous Catalysts

Heterogeneous catalysts are widely used in industrial chemical processes due to their ease of separation from the reaction mixture. ukzn.ac.zaoiccpress.com The development of new heterogeneous catalysts is crucial for more efficient and sustainable chemical synthesis. While there are no direct reports of this compound being used as a ligand in a heterogeneous catalyst, the oxidation of the related compound thioanisole has been studied using heterogeneous catalysts. For example, copper, nickel, and zinc tungstates have been shown to be effective catalysts for the oxidation of thioanisole to its corresponding sulfoxide and sulfone in the presence of hydrogen peroxide. researchgate.netwikipedia.org In these studies, the thioanisole is the substrate rather than part of the catalyst itself.

However, the principles of catalyst design suggest that thioether-containing ligands can be immobilized on solid supports to create heterogeneous catalysts. For instance, polymer-supported Schiff base complexes containing sulfur have been investigated as catalysts for oxidation reactions. researchgate.net The thioether group in a ligand like this compound could be used to anchor a metal complex to a support, or the entire complex could be encapsulated within a porous material like a MOF to create a heterogeneous catalyst. mdpi.com The electronic properties imparted by the bromo and methoxy substituents could also influence the catalytic activity of the metal center.

Advanced Methodologies for Chemical Research on 5 Bromo 2 Methoxythioanisole

Application of Microfluidic Systems for Enhanced Reaction Control and Efficiency

Microfluidic systems, or microreactors, are revolutionizing chemical synthesis by offering superior control over reaction parameters compared to conventional batch methods. mdpi.com These systems utilize small, engineered channels (typically with sub-millimeter dimensions) to handle fluid flow, which dramatically improves mass and heat transfer, leading to enhanced reaction efficiency, safety, and scalability. mdpi.comresearchgate.net For a compound like 5-Bromo-2-methoxythioanisole, which involves potentially hazardous reagents and precise reaction conditions for selective synthesis, microfluidics offers significant advantages.

The high surface-area-to-volume ratio in microreactors allows for extremely rapid and uniform heating and cooling. acs.org This precise temperature control is critical for managing exothermic reactions and preventing the formation of unwanted byproducts. Furthermore, the efficient mixing achieved in microchannels ensures that reactants are combined uniformly, which can lead to higher yields and shorter reaction times. mdpi.com For instance, syntheses involving sensitive functional groups, such as the nucleophilic substitution on an aromatic ring or modifications involving the thioether group, can be finely tuned.

Microfluidic platforms also enhance safety, particularly when dealing with toxic or corrosive substances like bromine-containing compounds. mdpi.com The small reaction volumes confine hazardous materials, minimizing risk and waste. mdpi.com The development of a continuous-flow synthesis for N-substituted benzimidazole (B57391) derivatives, which share structural motifs with the target compound, highlights how microfluidic biocatalysis systems can achieve high yields (76–97%) in significantly reduced reaction times (e.g., 35 minutes). mdpi.comresearchgate.net This demonstrates the potential for developing a rapid and efficient synthesis strategy for this compound.

Table 1: Comparison of Conventional Batch vs. Microfluidic Synthesis (Hypothetical) This table illustrates the potential advantages of using a microfluidic system for a reaction involving an aryl bromide, based on typical performance improvements cited in the literature.

| Parameter | Conventional Batch Synthesis | Microfluidic Synthesis |

| Reaction Time | Several hours (e.g., 5 h) chemicalbook.com | Minutes (e.g., < 35 min) mdpi.com |

| Temperature Control | ± 5-10 °C | ± 0.1-1 °C |

| Yield | Moderate to Good (e.g., 70-85%) | Good to Excellent (e.g., >90%) mdpi.comresearchgate.net |

| Safety | Higher risk with hazardous reagents | Enhanced safety due to small volumes mdpi.com |

| Scalability | Difficult, requires re-optimization | Numbering-up (parallel reactors) |

| Product Purity | Byproduct formation more likely | Higher purity, fewer side reactions |

Time-Resolved Spectroscopic Techniques for Elucidating Transient Species

Understanding a chemical reaction requires not just identifying the final products but also characterizing the short-lived intermediates and excited states that dictate the reaction pathway. Time-resolved spectroscopic techniques are powerful tools for observing these transient species, which may exist for only femtoseconds or picoseconds.

For a molecule like this compound, which contains a chromophoric aromatic ring, these techniques can probe the dynamics following photoexcitation. Upon absorbing UV light, the molecule can be promoted to an excited electronic state. The subsequent relaxation processes, including internal conversion, intersystem crossing, and bond cleavage (e.g., C-Br bond), can be tracked in real-time.

A study on the photodynamics of 5-bromouracil (B15302) (BrU), a structurally related bromo-aromatic compound, using femtosecond time-resolved photoelectron spectroscopy provides a compelling example. chemrxiv.org Upon excitation, the molecule exhibited rapid relaxation from the initially excited state (τ₁ = 71 ± 2 fs) to an intermediate state, which then decayed with a lifetime of τ₂ = 116 ± 2 fs. chemrxiv.org This type of analysis allows researchers to map the energy landscape and identify the key transient states that govern the molecule's photochemical behavior. Techniques such as time-resolved fluorescence anisotropy can further reveal information about the rotational dynamics and changes in the molecular shape of excited states. nih.gov Elucidating these pathways is crucial for applications in photochemistry and for understanding potential degradation mechanisms.

Table 2: Evolution-Associated Spectra (EAS) Lifetimes for Transient Species in 5-Bromouracil (BrU) Aqueous Solution Data from a study on a related bromo-aromatic compound illustrating the type of information obtainable from time-resolved spectroscopy. chemrxiv.org

| Species | Lifetime (τ) | Description |

| EAS1 | 71 ± 2 fs | Corresponds to the lifetime of the initially excited Franck-Condon region of the 1ππ* state. |

| EAS2 | 116 ± 2 fs | Represents the lifetime of the intermediate state formed after initial relaxation. |

Multivariate Statistical Analysis in Complex Spectroscopic Data Interpretation

Modern chemical research often generates vast and complex datasets, especially from spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and mass spectrometry. numberanalytics.com During the synthesis or analysis of this compound, a single spectrum can contain hundreds or thousands of data points. mdpi.com When monitoring a reaction over time, this results in a large data matrix that is difficult to interpret manually. ethz.ch

Multivariate statistical analysis, a field also known as chemometrics, provides mathematical tools to extract meaningful information from such large datasets. numberanalytics.comnih.gov One of the most powerful and common unsupervised methods is Principal Component Analysis (PCA). rsc.orgrsc.org PCA reduces the dimensionality of the data by transforming the many, often correlated, variables (e.g., absorbances at each wavenumber in an IR spectrum) into a smaller set of uncorrelated variables called principal components (PCs). rsc.orgresearchgate.net The first principal component (PC1) is oriented to capture the largest possible variance in the dataset, with subsequent PCs capturing the remaining variance. rsc.org

By plotting the data in the new coordinate system defined by the first few PCs (a "scores plot"), chemists can visualize complex information, identify patterns, detect outliers, and see how samples cluster based on their chemical composition. researchgate.netmdpi.com For example, in monitoring a reaction, samples taken at different times might move along a trajectory in the PCA scores plot, indicating the consumption of reactants and the formation of products and intermediates. The corresponding "loadings plot" reveals which original variables (e.g., specific spectral peaks) are responsible for the separation seen in the scores plot, thereby helping to identify the chemical species involved. researchgate.net This approach is invaluable for process monitoring and for understanding the effects of substituents on chemical properties in series of related compounds, such as substituted benzenes. researchgate.net

Table 3: Conceptual Illustration of Principal Component Analysis (PCA) This table demonstrates how PCA can simplify a complex spectroscopic dataset by reducing multiple variables into a few informative principal components.

| Original Variables (e.g., Absorbance at Wavenumber ν) | Principal Components (PCs) | |

| ν₁, ν₂, ν₃, ν₄, ... νₙ | PC1 (Captures max variance) | |

| Sample 1 (t=0) | A₁, A₂, A₃, A₄, ... Aₙ | Score₁ |

| Sample 2 (t=10min) | B₁, B₂, B₃, B₄, ... Bₙ | Score₂ |

| Sample 3 (t=20min) | C₁, C₂, C₃, C₄, ... Cₙ | Score₃ |

| ... | ... | ... |

| Sample X (t=end) | X₁, X₂, X₃, X₄, ... Xₙ | Scoreₓ |

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Routes for 5-Bromo-2-methoxythioanisole